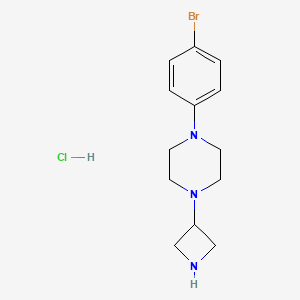
1-(Azetidin-3-YL)-4-(4-bromophenyl)piperazine hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Azetidin-3-YL)-4-(4-bromophenyl)piperazine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azetidin-3-YL)-4-(4-bromophenyl)piperazine hydrochloride typically involves multiple steps, starting with the preparation of the azetidine and piperazine intermediates. The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. The bromophenyl group is introduced via electrophilic aromatic substitution reactions. The final step involves the coupling of the azetidine and bromophenyl-substituted piperazine, followed by the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
1-(Azetidin-3-YL)-4-(4-bromophenyl)piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the bromophenyl group or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents onto the piperazine or azetidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a diverse array of derivatives with potential biological activity.
科学的研究の応用
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules, enabling the development of new chemical entities.
Biology: Its unique structure allows for the study of its interactions with biological macromolecules, providing insights into its potential as a biochemical probe.
Medicine: Research has focused on its potential therapeutic applications, including its role as a lead compound in drug discovery efforts targeting specific diseases.
Industry: The compound’s properties make it suitable for use in industrial processes, such as the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1-(Azetidin-3-YL)-4-(4-bromophenyl)piperazine hydrochloride involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
1-(Azetidin-3-YL)-4-phenylpiperazine hydrochloride: Lacks the bromine substituent, which may result in different biological activity and chemical reactivity.
1-(Azetidin-3-YL)-4-(4-chlorophenyl)piperazine hydrochloride: Similar structure but with a chlorine substituent instead of bromine, potentially leading to different pharmacokinetic and pharmacodynamic properties.
1-(Azetidin-3-YL)-4-(4-fluorophenyl)piperazine hydrochloride: Contains a fluorine substituent, which can influence the compound’s stability and interaction with biological targets.
Uniqueness
1-(Azetidin-3-YL)-4-(4-bromophenyl)piperazine hydrochloride stands out due to the presence of the bromine substituent, which can significantly impact its chemical and biological properties. Bromine atoms are known to influence the compound’s lipophilicity, electronic distribution, and ability to form halogen bonds, all of which can affect its behavior in various applications.
特性
分子式 |
C13H19BrClN3 |
|---|---|
分子量 |
332.67 g/mol |
IUPAC名 |
1-(azetidin-3-yl)-4-(4-bromophenyl)piperazine;hydrochloride |
InChI |
InChI=1S/C13H18BrN3.ClH/c14-11-1-3-12(4-2-11)16-5-7-17(8-6-16)13-9-15-10-13;/h1-4,13,15H,5-10H2;1H |
InChIキー |
IWPNGVSANXHJNX-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C2CNC2)C3=CC=C(C=C3)Br.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


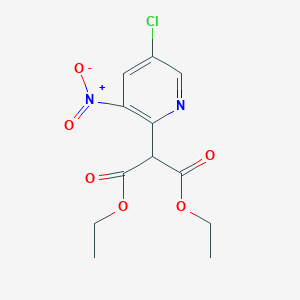
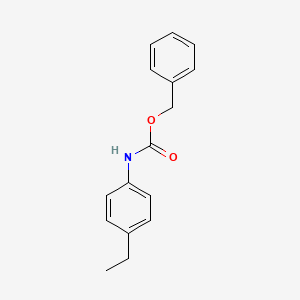

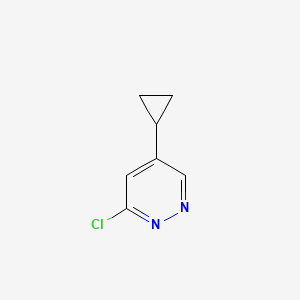



![6-Cyclopropylimidazo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B13981844.png)

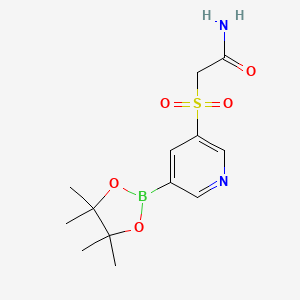
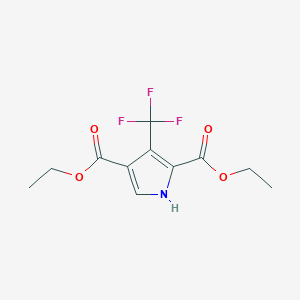


![Spiro[cyclohexane-1,3'-indolin]-4-ol](/img/structure/B13981876.png)
